molecular formula C18H23N5O2 B2817842 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309705-77-7

4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2817842
CAS No.: 2309705-77-7
M. Wt: 341.415
InChI Key: RBKSMZKTKQBEIU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyrazole ring . These types of structures are often found in pharmaceutical compounds due to their versatile chemical properties and potential for biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrazole rings are aromatic and planar, while the piperidine ring is non-aromatic and can adopt a chair or boat conformation . The presence of the methoxy and carbonyl groups could also influence the overall structure and properties of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. For instance, the pyrimidine ring might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and stability. The compound’s polarity and ability to form hydrogen bonds could also influence its properties .

Scientific Research Applications

Anticancer and Antimicrobial Activities

The compound has been investigated for its potential in biological applications, particularly in the field of medicine. Studies have focused on its anticancer and antimicrobial properties. For instance, certain derivatives have been synthesized and assessed for their anticancer activity against a range of cancer cell lines. Results have indicated that some derivatives demonstrate high potency, indicating the potential therapeutic application of the compound in cancer treatment. Furthermore, these compounds have shown promising results in in vitro antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Synthesis and Molecular Docking Studies

The synthesis of various derivatives of the compound has been a focus area, aiming to explore their potential biological activities. These derivatives have been characterized using techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Molecular docking studies have also been carried out to understand the interaction of these compounds with biological targets, providing insights into their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Structural Analysis and Bioactivity

The compound and its derivatives have been subjected to structural analysis, including X-ray diffraction studies, to ascertain their precise molecular structure. This structural information is crucial for understanding the bioactivity of the compounds. Some of the synthesized compounds have been evaluated for their anticancer properties, contributing to the pool of potential anticancer agents. Additionally, the molecular structure of these compounds is stabilized by specific interactions, which might play a role in their biological activity (Gouhar & Raafat, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound could be vast, given the diverse biological activities of compounds containing pyrimidine, piperidine, or pyrazole rings . Potential areas of study might include exploring its potential uses as a pharmaceutical compound, investigating its mechanism of action, and optimizing its synthesis.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-10-15(9-21-22)18(24)23-6-4-13(5-7-23)11-25-17-8-16(14-2-3-14)19-12-20-17/h8-10,12-14H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKSMZKTKQBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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